molecular formula C14H18BrNO B2912650 1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE CAS No. 399006-00-9

1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE

Cat. No.: B2912650
CAS No.: 399006-00-9
M. Wt: 296.208
InChI Key: MAVGPEBWZWIZKQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,3,4-trimethylbenzoyl)pyrrolidine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in pharmaceutical science. The pyrrolidine ring is highly valued for its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of molecules, a phenomenon known as "pseudorotation" . This scaffold is found in numerous FDA-approved drugs, including various cephalosporins, carbapenems, and fluoroquinolones, underscoring its fundamental importance in creating therapeutically active molecules . The specific structure of this reagent combines the pyrrolidine moiety with a multifunctional 5-bromo-2,3,4-trimethylbenzoyl group. The bromine atom serves as an excellent handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to diversify the molecular structure efficiently. The electron-rich aromatic system can engage in various intermolecular interactions, potentially influencing the binding affinity and selectivity of resulting compounds. This makes it an invaluable intermediate for constructing potential bioactive molecules, libraries for high-throughput screening, and for investigating structure-activity relationships (SAR) . As with all reagents of this nature, it is intended For Research Use Only and is not for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(5-bromo-2,3,4-trimethylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-4-5-7-16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGPEBWZWIZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE typically involves the bromination of 2,3,4-trimethylphenyl derivatives followed by the introduction of the pyrrolidine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with pyrrolidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The aromatic ring and the pyrrolidine moiety can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the aromatic ring and pyrrolidine moiety.

Scientific Research Applications

1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2,3,4-TRIMETHYLBENZOYL)PYRROLIDINE involves its interaction with specific molecular targets. The brominated aromatic ring and the pyrrolidine moiety can interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzoyl Group Key Functional Groups IC₅₀ (hKCNK3) Biological Activity
1-(5-Bromo-2,3,4-trimethylbenzoyl)pyrrolidine 5-Br, 2-,3-,4-CH₃ Bromine, Methyl Not reported Hypothesized KCNK3 inhibition
1-[4-Bromo-2-(trifluoromethyl)benzoyl]pyrrolidine (CAS 877383-43-2) 4-Br, 2-CF₃ Bromine, Trifluoromethyl Not reported Unknown
Brachyamide A (4b) Phenyl with unsaturated acyl chain Long polyunsaturated chain 32 ± 11 µM KCNK3 inhibition
1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b) Long unsaturated acyl chain Trienoyl group 19 ± 2.1 µM Dual KCNK3/KCNK9 inhibition
Piperyline (1b) Piperine analog Isobutylamine substituent Moderate Weak KCNK3 inhibition

Key Findings and Analysis

Electronic and Steric Effects

  • Bromine Position: The 5-bromo substitution in the target compound contrasts with 4-bromo in CAS 877383-43-2.
  • Methyl vs. Trifluoromethyl : The trimethyl groups in the target compound donate electron density via hyperconjugation, while the trifluoromethyl group in CAS 877383-43-2 is strongly electron-withdrawing. This difference could alter binding kinetics to charged or polar channel domains .

Lipophilicity and Bioactivity

  • The trimethylbenzoyl group increases lipophilicity (clogP ~3.5 estimated) compared to brachyamide A (clogP ~5.0 due to its long acyl chain). While higher lipophilicity enhances membrane penetration, it may reduce aqueous solubility, limiting bioavailability .
  • Brachyamide A and 1-(octadeca-trienoyl)pyrrolidine exhibit potent KCNK3 inhibition (IC₅₀ = 19–44 µM), suggesting that acyl chain length and unsaturation critically influence activity. The target compound’s rigid benzoyl group may compromise flexibility required for optimal channel interaction .

Halogen Bonding vs. Hydrophobic Interactions

  • Bromine in the target compound could form halogen bonds with backbone carbonyls in KCNK3, similar to α-hydroxysanshool’s mechanism in sensory neurons .

Biological Activity

Chemical Structure and Properties

1-(5-Bromo-2,3,4-trimethylbenzoyl)pyrrolidine has the following chemical structure:

  • Molecular Formula : C15H20BrNO
  • Molecular Weight : 310.237 g/mol
  • CAS Number : 399006-03-2

The presence of the bromine atom and the trimethylbenzoyl group are significant as they may influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal activity.

Pharmacological Effects

This compound has shown promise in various pharmacological studies:

  • Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research has demonstrated that the compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Antitumor Potential

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. It was tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, showing effective inhibition of bacterial growth. These findings suggest its potential use in developing new antibiotics.

Data Summary Table

Biological ActivityMechanismObserved EffectsReference
AntitumorApoptosis inductionReduced cell viability in breast cancer cells[Study on Antitumor Effects]
AntimicrobialBacterial growth inhibitionMIC values between 50-200 µg/mL against various strains[Study on Antimicrobial Activity]

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